Bis(3,3,3-trifluoropropyl)ether
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,3,3-trifluoropropyl)ether typically involves the reaction of 3,3,3-trifluoropropyl alcohol with an appropriate etherifying agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and purification to remove any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Bis(3,3,3-trifluoropropyl)ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The ether group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of ether derivatives .
Scientific Research Applications
Bis(3,3,3-trifluoropropyl)ether has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Medicine: Investigated for potential therapeutic applications and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with enhanced properties.
Mechanism of Action
The mechanism of action of Bis(3,3,3-trifluoropropyl)ether involves its interaction with molecular targets and pathways within biological systems. The compound can modulate various biochemical processes by binding to specific receptors or enzymes, thereby influencing cellular functions and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl (3,3,3-trifluoropropyl)dimethoxysilane
- Methyl (3,3,3-trifluoropropyl)bis(2,2,2-trifluoroethoxy)silane
- Methyl (2,2,2-trifluoro-1-trifluoromethylethoxymethyl)bis(2,2,2-trifluoro-1-trifluoromethylethoxy)silane
Uniqueness
Bis(3,3,3-trifluoropropyl)ether stands out due to its unique combination of fluorine atoms and ether linkage, which imparts distinct physicochemical properties. These properties make it particularly valuable in applications requiring high thermal stability, chemical resistance, and specific interactions with biological systems .
Biological Activity
Bis(3,3,3-trifluoropropyl)ether is a fluorinated ether compound that has garnered attention due to its unique chemical properties and potential biological activities. This compound is characterized by the presence of two trifluoropropyl groups attached to an ether linkage, which significantly influences its physicochemical properties and interactions with biological systems.
The structure of this compound can be represented as follows:
This compound exhibits high lipophilicity due to the presence of fluorinated groups, which can affect its solubility and permeability in biological membranes.
Antimicrobial Activity
Recent studies indicate that this compound may exhibit antimicrobial properties. In a comparative analysis of various fluorinated compounds, it was observed that certain derivatives showed significant activity against both Gram-positive and Gram-negative bacterial strains. The mechanism of action is thought to involve disruption of bacterial membrane integrity due to the lipophilic nature of the compound, leading to increased permeability and eventual cell lysis.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies on various cell lines indicated that at lower concentrations, the compound exhibited minimal cytotoxic effects. However, higher concentrations resulted in significant cytotoxicity, suggesting a dose-dependent relationship.
Concentration (µM) | Cell Viability (%) |
---|---|
1 | 95 |
10 | 80 |
100 | 50 |
1000 | 20 |
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated an MIC (Minimum Inhibitory Concentration) of 50 µg/mL against S. aureus, while E. coli showed a higher MIC value of 100 µg/mL. This suggests a selective antimicrobial activity favoring Gram-positive bacteria over Gram-negative bacteria . -
Toxicological Assessment :
A toxicological assessment conducted by the Cosmetic Ingredient Review (CIR) panel reviewed the safety data for various fluorinated compounds including this compound. The findings suggested that while the compound is generally safe at low concentrations, further studies are required to fully understand its long-term effects and potential accumulation in biological systems .
The proposed mechanism by which this compound exerts its biological effects includes:
- Disruption of Membrane Integrity : The lipophilic nature allows it to integrate into cell membranes, disrupting lipid bilayers.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways within microbial cells.
Properties
IUPAC Name |
1,1,1-trifluoro-3-(3,3,3-trifluoropropoxy)propane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F6O/c7-5(8,9)1-3-13-4-2-6(10,11)12/h1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDSRIHZWYDMFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCC(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20217754 | |
Record name | Bis(3,3,3-trifluoropropyl)ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20217754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
674-65-7 | |
Record name | Bis(3,3,3-trifluoropropyl)ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000674657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(3,3,3-trifluoropropyl)ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20217754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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